3-BROMO-N-[5-(3-BROMOBENZAMIDO)-4-METHYL-2-(2-OXOPYRROLIDIN-1-YL)PHENYL]BENZAMIDE
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Overview
Description
3-BROMO-N-[5-(3-BROMOBENZAMIDO)-4-METHYL-2-(2-OXOPYRROLIDIN-1-YL)PHENYL]BENZAMIDE is a complex organic compound with significant potential in various scientific fields. This compound features multiple functional groups, including bromine atoms, benzamido groups, and an oxopyrrolidinyl moiety, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-BROMO-N-[5-(3-BROMOBENZAMIDO)-4-METHYL-2-(2-OXOPYRROLIDIN-1-YL)PHENYL]BENZAMIDE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, such as 3-bromobenzamide and 2-oxopyrrolidine derivatives. These intermediates are then subjected to coupling reactions under controlled conditions to form the final product. Common reagents used in these reactions include brominating agents, amides, and coupling catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to verify the compound’s purity and structural integrity.
Chemical Reactions Analysis
Types of Reactions
3-BROMO-N-[5-(3-BROMOBENZAMIDO)-4-METHYL-2-(2-OXOPYRROLIDIN-1-YL)PHENYL]BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Sodium iodide (NaI) in acetone for halogen exchange reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives.
Scientific Research Applications
3-BROMO-N-[5-(3-BROMOBENZAMIDO)-4-METHYL-2-(2-OXOPYRROLIDIN-1-YL)PHENYL]BENZAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 3-BROMO-N-[5-(3-BROMOBENZAMIDO)-4-METHYL-2-(2-OXOPYRROLIDIN-1-YL)PHENYL]BENZAMIDE involves its interaction with specific molecular targets. The compound may bind to proteins or enzymes, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-N-(pyridin-3-yl)benzamide
- Benzamide, N-(4-fluorophenyl)-3-bromo-
- 3-bromo-N-(3,5-dichlorophenyl)benzamide
Uniqueness
3-BROMO-N-[5-(3-BROMOBENZAMIDO)-4-METHYL-2-(2-OXOPYRROLIDIN-1-YL)PHENYL]BENZAMIDE is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both bromine atoms and the oxopyrrolidinyl moiety allows for versatile applications in various fields, distinguishing it from other similar compounds.
Properties
IUPAC Name |
3-bromo-N-[5-[(3-bromobenzoyl)amino]-2-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21Br2N3O3/c1-15-11-22(30-10-4-9-23(30)31)21(29-25(33)17-6-3-8-19(27)13-17)14-20(15)28-24(32)16-5-2-7-18(26)12-16/h2-3,5-8,11-14H,4,9-10H2,1H3,(H,28,32)(H,29,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUPPSCGWHJTNKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1NC(=O)C2=CC(=CC=C2)Br)NC(=O)C3=CC(=CC=C3)Br)N4CCCC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21Br2N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
571.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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